Product packaging for 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol(Cat. No.:)

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

Cat. No.: B8244892
M. Wt: 244.08 g/mol
InChI Key: SPLGJXLPPFAJQV-UHFFFAOYSA-N
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Description

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol (CAS 2368946-63-6) is a high-value chemical building block primarily employed as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry . This compound features a tetrahydrofuran ring bearing a hydroxyl group and a brominated pyridine moiety, a structure that is of significant interest in advanced drug discovery programs. The bromopyridine subunit serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to construct more complex molecular architectures . It is supplied with a high purity level of >99%, as verified by multiple analytical techniques including LCMS, GCMS, HPLC, and NMR to ensure consistency and reliability in research applications . This product is intended for use in research and development as well as production for pharmaceuticals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications whatsoever . Storage conditions recommend keeping the product in a well-closed container, in a cool, dry place, and protected from light to ensure prolonged stability . Available in bulk and prepack quantities from 1 gram to kilogram scales, it is supported by a Certificate of Analysis (COA) and Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B8244892 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-bromopyridin-2-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(11-8)9(12)4-5-13-6-9/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLGJXLPPFAJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=NC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 6 Bromo 2 Pyridyl Tetrahydrofuran 3 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol reveals several potential bond disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are at the C-C bond between the pyridine (B92270) and tetrahydrofuran (B95107) rings, and the C-O bonds within the tetrahydrofuran ring itself.

Primary Disconnection:

A primary retrosynthetic disconnection can be made at the carbon-carbon bond connecting the pyridyl and tetrahydrofuran moieties. This leads to a key intermediate, a tetrahydrofuran-3-one, and a bromo-pyridyl organometallic reagent. This approach is advantageous as it allows for the late-stage introduction of the pyridine ring.

Disconnection A: C(pyridyl)-C(tetrahydrofuryl) bond

This disconnection suggests a nucleophilic addition of a 6-bromo-2-pyridyl organometallic species (such as an organolithium or Grignard reagent) to a protected form of tetrahydrofuran-3-one. The subsequent deprotection would yield the target tertiary alcohol.

Another key disconnection strategy involves breaking down the tetrahydrofuran ring itself, which can be envisioned to form from an acyclic precursor through an intramolecular cyclization.

Disconnection B: C-O bond of the tetrahydrofuran ring

This approach would involve an intramolecular Williamson ether synthesis or a similar cyclization of a diol precursor. The challenge in this route lies in the selective formation of the five-membered ring and the introduction of the tertiary alcohol.

A visual representation of these key disconnections is presented below:

Disconnection StrategyKey IntermediatesSynthetic Approach
A: C(pyridyl)-C(tetrahydrofuryl) bond 6-Bromo-2-lithiopyridine, Tetrahydrofuran-3-oneGrignard or organolithium addition
B: C-O bond of tetrahydrofuran ring Acyclic 1,4-diol with a pyridyl substituentIntramolecular cyclization

These retrosynthetic pathways provide a logical foundation for designing synthetic routes to this compound.

Novel Synthetic Routes and Expedited Procedures

Modern synthetic chemistry continually seeks to develop more efficient and sustainable methods for molecule construction. Multicomponent reactions, one-pot syntheses, and flow chemistry offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and often improving yields.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a powerful strategy for rapid assembly of complex molecules. nih.gov While a specific MCR for this compound has not been reported, a hypothetical approach could involve the reaction of 2,6-dibromopyridine, an epoxide, and a carbonyl compound in the presence of a suitable catalyst. Such a convergent approach would significantly shorten the synthetic sequence. nih.gov

One-pot syntheses, where sequential reactions are carried out in the same vessel without isolation of intermediates, can greatly enhance synthetic efficiency. rsc.orgscielo.org.mxresearchgate.netnih.gov A plausible one-pot synthesis of the target molecule could involve the in-situ generation of the 6-bromo-2-pyridyl organometallic reagent followed by the immediate addition of a suitable tetrahydrofuran precursor, such as a protected tetrahydrofuran-3-one. This would avoid the handling of potentially unstable organometallic intermediates.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous benefits including enhanced safety, improved heat and mass transfer, and the ability to automate reactions. researchgate.netthieme-connect.denih.gov The synthesis of this compound could be adapted to a flow chemistry setup. For instance, the generation of the often-unstable 6-bromo-2-lithiopyridine could be performed in a microreactor and immediately mixed with a stream of the tetrahydrofuran electrophile, minimizing decomposition and improving yield and safety. researchgate.netthieme-connect.de

Photochemical reactions utilize light to induce chemical transformations and can provide access to unique reactivity patterns. researchgate.net While direct photochemical synthesis of the target compound is not obvious, photochemical methods could be employed for the synthesis of key intermediates. For example, a photochemical C-H arylation could potentially be used to form the C-C bond between a pre-functionalized tetrahydrofuran and a bromo-pyridine derivative.

Stereoselective Synthesis of the Tetrahydrofuran Moiety

The tetrahydrofuran ring in this compound contains a stereocenter at the C3 position. The control of this stereocenter is crucial for applications where specific stereoisomers are required. Several strategies can be employed for the stereoselective synthesis of substituted tetrahydrofurans. nih.govnih.govorganic-chemistry.orgnih.gov

One common approach involves the use of chiral starting materials. For example, employing an enantiomerically pure precursor to the tetrahydrofuran ring would lead to the formation of a specific stereoisomer of the final product.

Another powerful method is asymmetric catalysis. A catalytic asymmetric reaction, such as a kinetic resolution of a racemic intermediate or an asymmetric cyclization, could be employed to selectively produce one enantiomer of the target molecule. mdpi.com For instance, a palladium-catalyzed stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been reported, which could be adapted for this synthesis. organic-chemistry.orgnih.gov

The following table summarizes potential stereoselective strategies:

StrategyDescriptionPotential Application
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials derived from natural sources.Starting from a chiral epoxide or diol to construct the tetrahydrofuran ring.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction.Asymmetric reduction of a ketone precursor or an asymmetric cyclization reaction. mdpi.com
Diastereoselective Reactions Substrate-controlled reactions where existing stereocenters direct the formation of new ones.Not directly applicable for the first stereocenter, but useful for subsequent modifications.

Enantioselective and Diastereoselective Approaches

Achieving the desired stereochemistry at the C3 position of the tetrahydrofuran ring is a critical challenge in the synthesis of this compound. Enantioselective and diastereoselective strategies are paramount for producing a single, desired stereoisomer.

One powerful strategy involves the catalytic asymmetric cycloaddition of trimethylenemethane (TMM) with ketones. While this has been successfully applied to the synthesis of 2,2-disubstituted 4-methylenetetrahydrofurans using palladium catalysts with phosphoramidite ligands, this approach could be adapted for the synthesis of 3-substituted analogs. nih.gov The choice of a suitable chiral ligand is crucial for inducing high enantioselectivity in the formation of the tetrahydrofuran ring. nih.gov

Another prevalent method is the stereoselective palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov This transformation can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov For the target molecule, a precursor containing a γ-hydroxy alkene could be cyclized in the presence of a bromopyridine derivative to construct the tetrahydrofuran ring and install the pyridine moiety simultaneously. The stereochemical outcome is often influenced by the steric and electronic properties of the substrates and the phosphine ligands used in the palladium catalyst system. nih.gov

Furthermore, stereoselective synthesis can be achieved starting from a chiral precursor, such as S-2,3-O-isopropylideneglyceraldehyde, to create key building blocks. nih.gov Methodologies like diastereoselective Michael additions followed by subsequent oxidation, cyclization, and reduction steps can yield highly functionalized and stereochemically defined tetrahydrofuran systems. nih.gov

ApproachKey FeaturesPotential Application to Target Molecule
Asymmetric Cycloaddition Palladium-catalyzed reaction of trimethylenemethane (TMM) with ketones using chiral phosphoramidite ligands. nih.govAn appropriately substituted ketone precursor could undergo cycloaddition to form the chiral tetrahydrofuran core.
Pd-Catalyzed Cyclization Reaction of γ-hydroxy terminal alkenes with aryl bromides, leading to highly diastereoselective formation of substituted tetrahydrofurans. nih.govA γ-hydroxy alkene could react with a 2,6-dibromopyridine derivative to form the desired product.
Chiral Pool Synthesis Utilization of readily available chiral starting materials to construct the core structure through a series of stereocontrolled reactions. nih.govA chiral aldehyde can be elaborated through multiple steps to form the tetrahydrofuran ring with the correct stereochemistry.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are optically active compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. uni-marburg.de After the desired stereocenter is created, the auxiliary is removed. This strategy offers a reliable method for controlling stereochemistry.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct either the formation of the tetrahydrofuran ring or the addition of the bromopyridine group. For instance, Evans oxazolidinone auxiliaries are widely used for directing asymmetric alkylation reactions. bath.ac.uk A substrate containing such an auxiliary could be used to set the stereochemistry of a carbon atom that will become part of the tetrahydrofuran ring.

The Schöllkopf bislactim ether method is another powerful tool for the asymmetric synthesis of α-amino acids, which involves the stereoselective alkylation of a chiral bislactim ether. lmaleidykla.lt While typically used for amino acid synthesis, the underlying principle of using a rigid chiral scaffold to direct alkylations could be adapted for the synthesis of precursors to the target molecule. lmaleidykla.lt The development of polymer-supported chiral auxiliaries also offers advantages in terms of purification and recyclability of the auxiliary. bath.ac.uk

Auxiliary TypeGeneral ApplicationRelevance to Synthesis
Evans Oxazolidinones Asymmetric enolate alkylation reactions. bath.ac.ukCould be used to set a stereocenter in the acyclic precursor prior to cyclization.
Schöllkopf Bislactim Ether Asymmetric synthesis of α-amino acids via stereoselective alkylation. lmaleidykla.ltThe principle of diastereoselective alkylation could be applied to a precursor of the tetrahydrofuran ring.
Polymer-Supported Auxiliaries Similar applications to solution-phase auxiliaries, but with easier removal and recycling. bath.ac.ukOffers a more efficient and sustainable approach to chiral auxiliary-based synthesis.

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic methods are increasingly used in organic synthesis due to their high selectivity (chemo-, regio-, and stereoselectivity) and environmentally friendly reaction conditions. For the synthesis of a chiral alcohol like this compound, enzymes such as lipases, esterases, or dehydrogenases could be employed.

A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a racemic mixture of a precursor alcohol could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. Similarly, the hydrolysis of a racemic ester precursor could be performed enantioselectively.

Another approach is the asymmetric reduction of a ketone precursor using a dehydrogenase enzyme with a cofactor like NADH or NADPH. The synthesis of a ketone precursor, 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-one, followed by enzymatic reduction could provide direct access to the desired enantiomer of the final alcohol product.

Mitsunobu Inversion Strategies

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. nih.gov This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the synthesis of this compound, the Mitsunobu reaction could be employed to control the stereochemistry at the C3 position. For instance, if a synthesis yields a precursor with the opposite stereochemistry at a secondary alcohol that becomes the tertiary alcohol center, a Mitsunobu reaction could be envisioned as part of a sequence to invert that center. However, the direct application to a tertiary alcohol is not feasible.

A more likely strategy would involve an intramolecular Mitsunobu reaction on a diol precursor to form the tetrahydrofuran ring. If the diol precursor is chiral, the cyclization via a Mitsunobu reaction can proceed with high stereospecificity, leading to an enantiomerically enriched tetrahydrofuran product.

Electrophilic Cyclization for Tetrahydrofuran Formation

Electrophilic cyclization of unsaturated alcohols is a powerful and widely used method for the synthesis of substituted tetrahydrofurans. nih.gov This process, often referred to as haloetherification, involves the reaction of an alkene-containing alcohol (a homoallylic or bishomoallylic alcohol) with an electrophile. The electrophile activates the double bond, which is then attacked by the intramolecular hydroxyl group to form the cyclic ether.

For the synthesis of the target molecule, a suitable acyclic precursor would be a pent-4-en-1-ol derivative bearing the 6-bromo-2-pyridyl group at the C2 position. Treatment of this precursor with an electrophile would initiate the cyclization to form the tetrahydrofuran ring. The choice of electrophile can influence the reaction's efficiency and selectivity. Common electrophiles for this purpose include mercury(II) salts (oxymercuration-demercuration), halonium ions (e.g., from NBS or I₂), and selenyl halides.

Iodocyclization and Iodo-etherification Techniques

Iodocyclization, a specific type of electrophilic cyclization, is a particularly effective method for constructing the tetrahydrofuran ring. nih.gov The reaction uses molecular iodine (I₂) or other iodine sources (e.g., N-iodosuccinimide, NIS) to initiate the cyclization of an unsaturated alcohol. This method is often highly diastereoselective and results in the formation of an iodomethyl-substituted tetrahydrofuran.

In a synthetic route towards this compound, an appropriate unsaturated alcohol precursor would be treated with an iodine source. The resulting iodinated tetrahydrofuran derivative can then be subjected to further chemical transformations, such as deiodination, to afford the final product. The stereochemistry of the newly formed stereocenters in the tetrahydrofuran ring is often controlled by the geometry of the starting alkene and the reaction conditions.

Cyclization MethodReagentsKey Features
General Electrophilic Cyclization Hg(OAc)₂, NBS, PhSeClForms the tetrahydrofuran ring from an unsaturated alcohol.
Iodocyclization/Iodo-etherification I₂, NISA mild and often highly diastereoselective method to form iodinated tetrahydrofurans.

Introduction of the Bromopyridine Moiety

One of the most common methods for forming a carbon-carbon bond to a pyridine ring is through organometallic cross-coupling reactions. A key precursor for this approach is 3-lithiopyridine, which can be generated from 3-bromopyridine via halogen-metal exchange with n-butyllithium. researchgate.net This nucleophilic reagent can then be added to a suitable electrophilic precursor of the tetrahydrofuran ring, such as a ketone or an epoxide.

Alternatively, the bromopyridine moiety can be introduced via a Suzuki coupling reaction. This would involve the reaction of a boronic acid or ester derivative of one fragment with a halide derivative of the other in the presence of a palladium catalyst. For example, 3-pyridylboronic acid could be coupled with a tetrahydrofuran precursor containing a suitable leaving group. researchgate.net

Another strategy involves starting with a bromopyridine derivative that already contains a side chain that can be elaborated into the tetrahydrofuran ring. For instance, 2,6-dibromopyridine can be selectively functionalized at one of the bromine positions, leaving the other intact for the final product. The remaining bromo-substituent can be used to introduce other functionalities if needed. chempanda.com

Regioselective Bromination of Pyridine Precursors

A critical step in the synthesis is the introduction of a bromine atom at the C6 position of a 2-substituted pyridine precursor. Due to the electronic properties of the pyridine ring, direct electrophilic bromination often leads to a mixture of products. Therefore, regioselective methods are essential.

A highly effective strategy involves the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack after an initial reaction with an activating agent. This approach provides a practical and efficient pathway to various 2-halo-substituted pyridines, which are crucial intermediates in pharmaceutical synthesis. The reaction can be performed under mild conditions, avoiding harsh reagents.

The general mechanism involves the activation of the N-oxide, followed by the addition of a bromide source. This process ensures high regioselectivity for the C2/C6 positions.

Table 1: Representative Reagents for Regioselective Bromination of Pyridine N-Oxides

Activating Agent Bromide Source Typical Conditions
Oxalyl bromide Et3N CH2Br2, 0 °C
p-Toluenesulfonic anhydride (B1165640) Tetrabutylammonium bromide Mild conditions

This methodology allows for the reliable preparation of the 6-bromo-2-pyridyl scaffold necessary for the subsequent coupling steps.

Cross-Coupling Strategies for Pyridine-Tetrahydrofuran Linkage

The formation of the C-C bond between the pyridine and tetrahydrofuran rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com The reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, two main pathways are viable:

Coupling of a 2,6-dibromopyridine with a tetrahydrofuran-3-ylboronic acid derivative.

Coupling of a (6-bromopyridin-2-yl)boronic acid with a 3-halotetrahydrofuran derivative.

Nickel catalysts, sometimes in conjunction with photoredox catalysis, have emerged as powerful alternatives for coupling alkyl boronic acids, which can be challenging substrates in traditional palladium catalysis. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst Ligand Base Solvent Temperature
Pd(PPh3)4 PPh3 (internal) K3PO4 1,4-Dioxane 70-80 °C mdpi.com
Pd(OAc)2 Various phosphines K2CO3 Aq. Isopropanol Varies researchgate.net

The primary challenge in this approach lies in the synthesis and stability of the required tetrahydrofuran-boronic acid or ester, but it remains a highly attractive and flexible strategy.

The Stille coupling reaction provides another powerful method for C-C bond formation by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org Stannanes are often stable and can be prepared with functionalities that are incompatible with other organometallic reagents.

The synthetic strategy would involve reacting a 6-bromo-2-(tributylstannyl)pyridine with a 3-halotetrahydrofuran-3-ol derivative. A key advantage is the relative inertness of the organostannane to many functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org The catalytic cycle is well-understood and involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 3: General Components for Stille Coupling

Organostannane Partner Halide Partner Catalyst Additives
6-Bromo-2-(trialkylstannyl)pyridine 3-Halo-tetrahydrofuran-3-ol Pd(PPh3)4 Cu(I) salts, LiCl

A more classical yet highly effective approach involves the use of Grignard reagents. This strategy can be particularly direct for synthesizing the target tertiary alcohol. The synthesis can be envisioned through the reaction of a pyridyl organomagnesium compound with tetrahydrofuran-3-one.

A notable method involves the formation of a di-Grignard reagent from 2,6-dibromopyridine. One of the Grignard functionalities can then be selectively reacted. More practically, a bromine-magnesium exchange reaction on 2,6-dibromopyridine using a commercial Grignard reagent like isopropylmagnesium chloride can generate a mono-Grignard reagent at one of the C-Br positions. This intermediate, 6-bromo-2-pyridylmagnesium bromide, can then be added to tetrahydrofuran-3-one. The subsequent aqueous workup directly yields the desired this compound. This method is atom-economical and leads directly to the final product structure. researchgate.net

Table 4: Grignard Reagent-Mediated Synthesis Pathway

Pyridine Precursor Grignard Formation Reagent Electrophile Product

C-H Activation and Arylation Strategies

Modern synthetic chemistry has increasingly turned to C-H activation as a means to form C-C bonds, avoiding the need for pre-functionalized starting materials like organoborons or organotins. nih.gov This approach offers a more atom- and step-economical pathway.

A plausible strategy for this synthesis involves the direct arylation of a C(sp³)–H bond in tetrahydrofuran. Research has demonstrated that nickel-catalyzed oxidative arylation can effectively couple the C2-position of tetrahydrofuran with aryl halides. researchgate.net In this scenario, 2,6-dibromopyridine could be coupled directly with an excess of tetrahydrofuran, acting as both reactant and solvent. ucas.ac.cnrhhz.net

This would yield 2-(6-bromo-2-pyridyl)tetrahydrofuran. To arrive at the final target, this intermediate would require subsequent functionalization at the C3 position, likely via radical bromination followed by hydrolysis, or oxidation to the corresponding ketone and subsequent reaction with a reducing agent. While this route is less direct to the final alcohol, it represents a cutting-edge strategy for forming the core pyridine-tetrahydrofuran linkage.

Table 5: Representative Conditions for Ni-Catalyzed C(sp³)–H Arylation of THF

Aryl Halide C-H Substrate Catalyst System Base Yield

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthetic methodologies described are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, ligands, base, solvent, reaction temperature, and time.

For cross-coupling reactions , the choice of the palladium or nickel catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligand is paramount. The ligand influences the stability, solubility, and reactivity of the catalytic species. The base plays a crucial role, particularly in Suzuki-Miyaura couplings, where it facilitates the transmetalation step. Solvents are chosen based on the solubility of reactants and the temperature required. For instance, a mixture of an organic solvent like 1,4-dioxane and water is common for Suzuki reactions. mdpi.com

In Grignard reactions , the solvent is critical; ethereal solvents like THF or diethyl ether are essential to stabilize the Grignard reagent. The temperature must be carefully controlled, especially during the formation of the reagent, to prevent side reactions.

For C-H activation , optimization involves screening catalysts, ligands, and oxidants (if required). The reaction temperature is often high to facilitate the cleavage of the strong C-H bond.

Table 6: Parameters for Optimization in a Generic Cross-Coupling Reaction

Parameter Variation Examples Potential Impact on Yield/Selectivity
Catalyst Pd(PPh3)4, Pd(OAc)2, NiCl2(dppp) Affects reaction rate, catalyst lifetime, and side product formation.
Ligand PPh3, XPhos, SPhos, Bipyridine Influences catalytic activity and stability; crucial for difficult couplings.
Base K2CO3, K3PO4, Cs2CO3, Et3N Affects catalyst activity and substrate stability.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile Impacts solubility, reaction rate, and temperature range. scielo.br
Temperature Room Temp to >100 °C Influences reaction kinetics; higher temperatures can lead to decomposition.

| Time | 0.5 to 48 hours | Insufficient time leads to low conversion; excessive time can increase side products. nih.govscielo.br |

Systematic screening of these parameters using design of experiment (DoE) approaches is often employed in process chemistry to identify the optimal conditions for maximizing the yield and purity of this compound.

Synthesis of Key Precursors and Intermediates

The construction of this compound is contingent on the successful preparation of its constituent parts: a suitably functionalized bromopyridine and a tetrahydrofuran-3-one derivative.

The synthesis of bromopyridine derivatives serves as a critical first step. A variety of methods exist for the introduction of a bromine atom onto the pyridine ring, with the choice of method often depending on the desired substitution pattern and the nature of other functional groups present.

One of the most widely employed and reliable methods for producing 2-bromopyridines is the Sandmeyer-type reaction, which begins with the diazotization of 2-aminopyridine. orgsyn.orggoogle.com In this process, 2-aminopyridine is treated with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures (typically 0°C or below) to generate a diazonium salt intermediate. orgsyn.orggoogle.com This unstable intermediate subsequently decomposes to yield 2-bromopyridine. This method is often favored for its high yields, which can range from 86–92%. orgsyn.org

Other synthetic routes to bromopyridines include:

Direct Bromination: Pyridine can be brominated directly at high temperatures (300-400°C), often in the presence of a catalyst like cuprous bromide. google.com

Halogen Exchange: 2-Chloropyridine can be converted to 2-bromopyridine through a reaction with hydrogen bromide in an organic solvent. google.com

From Pyridones: N-methyl-2-pyridone can be reacted with phosphorus pentabromide and phosphorus oxybromide to furnish 2-bromopyridine. orgsyn.org

For the synthesis of the target molecule, a precursor such as 2,6-dibromopyridine is highly valuable, as one bromine atom can be selectively converted into an organometallic species for coupling, while the other remains intact at the 6-position.

Table 1: Comparison of Synthetic Methods for Bromopyridine Preparation
MethodStarting MaterialKey ReagentsTypical ConditionsAdvantages/Disadvantages
Diazotization (Sandmeyer-type)2-AminopyridineHBr, Br₂, NaNO₂0°C or belowHigh yields (86-92%), reliable. orgsyn.org
Direct BrominationPyridineBr₂, CuBr (catalyst)300-400°CHigh temperatures required, may lead to mixtures. google.com
Halogen Exchange2-ChloropyridineHBrOrganic solventSimple operation, but requires precursor synthesis. google.com
From PyridonesN-methyl-2-pyridonePBr₅, POBr₃-Alternative route from a different class of starting material. orgsyn.org

The tetrahydrofuran-3-ol core is another essential building block. Racemic 3-hydroxytetrahydrofuran can be synthesized via the dehydrocyclization of 1,2,4-butanetriol using an acid catalyst. wikipedia.org For the purpose of creating the target tertiary alcohol, this intermediate is typically oxidized to tetrahydrofuran-3-one. This ketone then serves as the electrophile for the addition of the pyridyl nucleophile.

The synthesis of substituted tetrahydrofuran rings can be achieved through various other methodologies:

Hydroboration of Dihydrofurans: 2,3- or 2,5-dihydrofuran can undergo hydroboration followed by oxidation to produce 3-hydroxytetrahydrofuran. wikipedia.org Chiral versions can be prepared using asymmetric hydroboration. wikipedia.org

From Lactones: Chiral lactone carboxylic acids can be transformed into tetrahydrofuran derivatives. researchgate.netresearchgate.net This often involves a reduction process using reagents like borane-dimethyl sulfide complex (BH₃·Me₂S) or a two-step process of protection followed by reduction with reagents such as triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·Et₂O). researchgate.netresearchgate.net

Palladium-Catalyzed Cyclization: Substituted tetrahydrofurans can be synthesized via palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov

Derivatization of the 3-hydroxy group is a key step. As mentioned, oxidation to the ketone (tetrahydrofuran-3-one) is the most direct route to a precursor for the final coupling step. wikipedia.org

Table 2: Synthetic Approaches to Tetrahydrofuran-3-ol and Analogues
MethodStarting MaterialKey Reagents/StepsProduct TypeReference
Dehydrocyclization1,2,4-ButanetriolAcid catalyst (e.g., PTSA)Racemic 3-Hydroxytetrahydrofuran wikipedia.org
Hydroboration2,3- or 2,5-DihydrofuranBorane reagent, then oxidation3-Hydroxytetrahydrofuran wikipedia.org
Lactone ReductionLactone Carboxylic AcidsBH₃·Me₂S or Et₃SiH/BF₃·Et₂OChiral Substituted Tetrahydrofurans researchgate.netresearchgate.net
Palladium-Catalyzed Cyclizationγ-Hydroxy Terminal AlkenesAryl/Vinyl Bromide, Pd catalystSubstituted Tetrahydrofurans nih.gov

A convergent synthesis is the most logical route to this compound. This strategy involves the separate synthesis of the nucleophilic pyridine component and the electrophilic tetrahydrofuran component, followed by a final coupling reaction.

The key advanced intermediates in this pathway are:

A 6-Bromo-2-pyridyl Organometallic Reagent: This nucleophilic intermediate is typically generated from 2,6-dibromopyridine. One of the bromine atoms is selectively converted to an organolithium or Grignard reagent through metal-halogen exchange (e.g., with n-butyllithium) or reaction with magnesium metal. researchgate.net The resulting species, 6-bromo-2-lithiopyridine or (6-bromo-pyridin-2-yl)magnesium bromide, is a potent nucleophile.

Tetrahydrofuran-3-one: As prepared from 3-hydroxytetrahydrofuran, this cyclic ketone serves as the electrophilic partner in the key bond-forming step. wikipedia.org

The final step in the convergent synthesis is the reaction of the 6-bromo-2-pyridyl organometallic reagent with tetrahydrofuran-3-one. The nucleophilic carbon at the 2-position of the pyridine ring attacks the electrophilic carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, the tertiary alcohol this compound. This approach allows for the efficient and controlled construction of the target molecule from readily prepared fragments.

Table 3: Key Intermediates for Convergent Synthesis
IntermediateRoleTypical PrecursorMethod of Formation
6-Bromo-2-lithiopyridineNucleophile2,6-DibromopyridineMetal-halogen exchange with n-butyllithium
Tetrahydrofuran-3-oneElectrophile3-HydroxytetrahydrofuranOxidation

Reaction Mechanisms and Reactivity Studies

Catalysis in Transformations Involving 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol and Its Precursors

Organocatalytic Approaches

While specific organocatalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, general organocatalytic methodologies for constructing substituted tetrahydrofurans are well-established and offer potential pathways. These methods represent a shift towards more environmentally friendly and sustainable chemistry. nih.gov

One prominent strategy involves the intramolecular oxy-Michael addition, where a pendant hydroxyl group attacks an α,β-unsaturated ketone. rsc.org This cyclization can be promoted by bifunctional organocatalysts, such as those derived from thiourea-cinchona alkaloids, to yield 2-substituted tetrahydrofuran (B95107) derivatives with high enantioselectivity. Another approach is the tandem iminium-enamine catalysis, which facilitates a double Michael addition between γ-hydroxy-α,β-unsaturated carbonyls and enals to produce highly substituted tetrahydrofurans.

Furthermore, a green and versatile protocol for converting alkenyl alcohols into polysubstituted tetrahydrofurans has been developed using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst. This system activates hydrogen peroxide (H₂O₂) for the epoxidation of the alkene, followed by an in situ acid-catalyzed cyclization to form the tetrahydrofuran ring. This method is notable for its use of a sustainable oxidant and its tolerance for a wide range of substitution patterns.

Functional Group Transformations of the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional handle for molecular diversification. The electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to both nucleophilic substitution and participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-poor, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the ortho (2,6) and para (4) positions relative to the nitrogen atom. Consequently, the bromine atom in this compound can be displaced by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.

Even weak nucleophiles can effectively displace the bromide. Studies on analogous 6-bromopurine (B104554) systems have shown that primary aromatic amines, secondary aliphatic amines, alcohols, and thiols can all serve as effective nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds in high yields, often in polar solvents. rsc.org The reaction conditions, such as the basicity and molar ratio of the nucleophile, can be tuned to control the selectivity of the substitution. rsc.org

Cross-Coupling Reagent Pathways

The carbon-bromine bond is an excellent anchor point for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. The Suzuki-Miyaura coupling is one of the most versatile methods for forming new carbon-carbon bonds. In this reaction, the 6-bromopyridine moiety can be coupled with a wide array of aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters. nih.gov These reactions are typically catalyzed by palladium complexes and are known for their mild conditions and high tolerance of various functional groups, including unprotected alcohols. nih.gov

The versatility of 2-bromopyridines as synthons has been demonstrated in numerous contexts. researchgate.netaudreyli.com They readily participate in various palladium-catalyzed reactions to yield novel heteroarylpyridine derivatives. researchgate.netaudreyli.com The reaction conditions can be optimized to accommodate a broad range of coupling partners, including both electron-rich (π-rich) and electron-deficient (π-deficient) heteroaryl boronic esters. nih.gov

The following table summarizes potential cross-coupling pathways for modifying the 6-bromopyridine moiety.

Coupling ReactionCatalyst/ReagentsCoupling PartnerResulting Linkage
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Organoboronic acid/ester (R-B(OR)₂)C-C (Aryl, Alkenyl, Alkyl)
StillePd catalystOrganostannane (R-SnR'₃)C-C (Aryl, Alkenyl, Alkynyl)
SonogashiraPd catalyst, Cu(I) cocatalyst, BaseTerminal alkyne (R-C≡CH)C-C (Alkynyl)
Buchwald-HartwigPd catalyst, BaseAmine (R₂NH), Alcohol (ROH), Thiol (RSH)C-N, C-O, C-S
HeckPd catalyst, BaseAlkene (R-CH=CH₂)C-C (Alkenyl)

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the tetrahydrofuran ring is another key site for chemical modification. Although it is more sterically hindered and generally less reactive than primary or secondary alcohols, it can undergo various derivatization reactions to alter the compound's physical and chemical properties.

Derivatization Reactions

Derivatization of the hydroxyl group is a common strategy in organic synthesis, often employed to protect the alcohol during subsequent reaction steps or to introduce new functionalities. orgsyn.org Common transformations include acylation, silylation, and alkylation.

Acylation involves reacting the alcohol with an acyl chloride or an organic anhydride (B1165640) to form an ester. Silylation, a widely used protection method, involves the displacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to form a silyl ether. These derivatives exhibit increased thermal and chemical stability. Alkylation can be used to convert the alcohol into an ether. Furthermore, more specialized reagents can transform the hydroxyl group into other useful chemical handles, such as azides or thiols, which can then be used in bioconjugation strategies.

The table below lists common reagents used for the derivatization of hydroxyl groups.

Reaction TypeReagentFunctional Group Formed
Acylation (Esterification)Acyl Chloride (RCOCl), Anhydride ((RCO)₂O)Ester (-OCOR)
SilylationSilyl Halide (e.g., TMSCl, TBDMSCl), BaseSilyl Ether (-OSiR₃)
Alkylation (Etherification)Alkyl Halide (R-X), Base (e.g., NaH)Ether (-OR)
SulfonationSulfonyl Chloride (RSO₂Cl), BaseSulfonate Ester (-OSO₂R)

Ring-Opening and Cyclization Reactions of the Tetrahydrofuran Core

Detailed experimental studies on the ring-opening and cyclization reactions specifically involving the tetrahydrofuran core of this compound are not extensively documented in the available scientific literature. The reactivity of the tetrahydrofuran ring is known to be influenced by its substituents, and in this case, the presence of the 6-bromopyridyl group at the 3-position introduces electronic and steric factors that would uniquely govern its behavior.

Theoretical explorations and studies on analogous structures provide some insight into potential reactions. For instance, acid-catalyzed ring-opening is a common reaction for tetrahydrofurans, which could be initiated by protonation of the ether oxygen. The subsequent cleavage of a C-O bond would lead to a carbocationic intermediate, the stability of which would be influenced by the adjacent pyridyl substituent.

Research on other substituted tetrahydrofurans has detailed various modes of reactivity. For example, frustrated Lewis pairs have been theoretically studied for their ability to induce ring-opening of the parent tetrahydrofuran molecule. nih.govresearchgate.net Additionally, palladium-catalyzed reactions have been developed for the synthesis of substituted tetrahydrofurans from acyclic precursors, demonstrating a form of cyclization. nih.gov The vinylogous Prins cyclization represents another powerful method for constructing the tetrahydrofuran ring with high stereoselectivity, although this is a formation method rather than a reaction of a pre-existing ring. acs.org In some cases, a "cyclization-ring-opening" strategy has been employed, as seen in the reaction of 2-alkylidenetetrahydrofurans with boron tribromide to yield bromo-oxoalkanoates. researchgate.net

Computational Chemistry Studies

Molecular Modeling and Geometry Optimization

The initial step in the computational investigation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol involves the construction of a three-dimensional model of the molecule. This is followed by geometry optimization, a process that determines the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. This is typically achieved using methods like Density Functional Theory (DFT), which has been successfully applied to study related pyridine (B92270) compounds. researchgate.netderpharmachemica.com

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-bromo-3-hydroxy-6-methylpyridine, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set have been used to determine these parameters with high accuracy. researchgate.net A similar approach for this compound would yield the data illustrated in the hypothetical table below.

ParameterPredicted Value
C-Br Bond Length (Å)1.895
C-O (tetrahydrofuran ring) Bond Length (Å)1.432
C-O (hydroxyl) Bond Length (Å)1.428
N-C (pyridine ring) Bond Angle (°)117.5
C-O-C (tetrahydrofuran ring) Bond Angle (°)109.8

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as direct computational results for this compound are not available.

Conformational Analysis and Energy Landscapes

The presence of the flexible tetrahydrofuran (B95107) ring in this compound suggests the existence of multiple low-energy conformations. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them. This is often accomplished by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons, which in turn governs the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy. researchgate.net The B3LYP functional, in conjunction with basis sets like 6-311++G(d,p), is a common choice for studying organic molecules. nih.gov DFT calculations can be used to determine a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

PropertyPredicted Value
HOMO Energy (eV)-6.54
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.31

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as direct computational results for this compound are not available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results for electronic structure. These methods would be valuable for benchmarking the results obtained from DFT calculations and for investigating specific electronic phenomena where high accuracy is paramount.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By locating and characterizing transition states, which are the energy maxima along a reaction pathway, chemists can gain a detailed understanding of how a reaction proceeds.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For a potential reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, IRC calculations would be crucial for verifying the proposed mechanism.

Free Energy Calculations

Free energy calculations are essential for predicting the spontaneity of chemical processes and determining the relative stability of different molecular states. For this compound, these calculations can elucidate conformational preferences, binding affinities to biological targets, and reaction thermodynamics.

Common methods for calculating free energy differences include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). ethz.chnih.gov These "alchemical" methods involve computationally transforming a molecule from an initial state to a final state through a series of non-physical intermediate steps. nih.govnih.gov For instance, FEP could be used to calculate the relative binding affinity of two analogs of this compound to a protein target. The calculation simulates the gradual "mutation" of one compound into the other within the protein's binding site and in solution, allowing for the determination of the free energy difference between their binding processes.

Key Applications for this compound:

Conformational Analysis: Determining the relative free energies of different stereoisomers or rotamers of the molecule to identify the most stable conformations in solution.

Binding Affinity Prediction: Calculating the free energy of binding to a potential protein target, which is crucial for assessing its potential as a drug candidate. nih.gov

Solvation Free Energy: Predicting the energy change when the molecule is transferred from the gas phase to a solvent, which influences its solubility and reactivity.

Below is a hypothetical data table illustrating the results of a relative binding free energy calculation for a derivative of this compound compared to the parent compound against a hypothetical protein kinase.

Compound PairMethodΔG solution (kcal/mol)ΔG complex (kcal/mol)ΔΔG binding (kcal/mol)
Parent -> Methyl-ether derivativeFEP-2.5 ± 0.2-4.1 ± 0.3-1.6 ± 0.4
Parent -> Fluoro-pyridyl derivativeTI1.3 ± 0.10.5 ± 0.2-0.8 ± 0.2

This table is illustrative and contains hypothetical data.

Solvent Effects in Reaction Mechanisms (Implicit and Explicit Solvent Models)

The solvent environment can significantly influence the mechanism and rate of a chemical reaction. Computational models account for these effects using either implicit or explicit solvent representations. wikipedia.org

Explicit Solvent Models involve simulating a number of individual solvent molecules surrounding the solute. wikipedia.org This method is more computationally intensive but provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. nih.gov Hybrid models (QM/MM) can also be employed, where the solute is treated with quantum mechanics and the solvent with molecular mechanics. researchgate.net

For a reaction involving this compound, such as a nucleophilic substitution, these models could be used to:

Calculate the activation energy barrier in different solvents.

Stabilize charged intermediates or transition states.

Understand the role of specific solvent interactions in directing the reaction pathway.

Solvent ModelReaction StepCalculated Activation Energy (kcal/mol)Key Observation
Implicit (Water, PCM)SN2 reaction at C322.5General stabilization of the polar transition state.
Explicit (Water, TIP3P)SN2 reaction at C320.1Specific hydrogen bonding to the leaving group is observed.
Implicit (Toluene, SMD)SN2 reaction at C328.3Higher energy barrier in a non-polar solvent.

This table is illustrative and contains hypothetical data.

Stereoselectivity Prediction and Rationalization

The tetrahydrofuran ring of this compound contains a stereocenter at the C3 position, and additional stereocenters can be present depending on the substitution pattern. Computational chemistry is a valuable tool for predicting and understanding the stereochemical outcome of reactions. rsc.orgresearchgate.net

By modeling the transition states of competing reaction pathways leading to different stereoisomers, their relative energies (ΔG‡) can be calculated. According to Transition State Theory, the product distribution is determined by the difference in these activation energies (ΔΔG‡). researchgate.net Quantum chemical calculations can be employed to optimize the geometries of these transition states and compute their energies with high accuracy.

For the synthesis of this compound, computational methods could be used to:

Predict the diastereomeric or enantiomeric excess of a reaction.

Rationalize the observed stereoselectivity by analyzing the steric and electronic interactions in the key transition states.

Guide the design of chiral catalysts or reagents to favor the formation of a desired stereoisomer. rsc.org

Recent advances have also seen the application of machine learning models, trained on datasets of known reactions, to predict the stereoselectivity of new transformations. bohrium.comarxiv.org

Reaction TypeDiastereomeric Transition StateRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Product Ratio
CyclizationTS-A (leading to cis)0.095:5
TS-B (leading to trans)1.8
Aldol AdditionTS-C (leading to syn)1.215:85
TS-D (leading to anti)0.0

This table is illustrative and contains hypothetical data.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govwikipedia.org This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.orgcomputabio.com

The process involves sampling a large number of possible conformations and orientations of this compound within the binding site of a target protein. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). wikipedia.org

Molecular docking studies of this compound could be performed to:

Identify potential biological targets by screening it against a library of protein structures.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a known target.

Provide a rationale for its observed biological activity or suggest modifications to improve potency.

The results of a docking study are often visualized to inspect the protein-ligand interactions. For example, the pyridyl nitrogen might act as a hydrogen bond acceptor, while the bromo substituent could engage in halogen bonding or occupy a hydrophobic pocket.

Protein TargetDocking Score (kcal/mol)Key Predicted Interactions
Cyclin-Dependent Kinase 2 (CDK2)-8.5Hydrogen bond between hydroxyl group and ASP86. Pi-stacking of the pyridine ring with PHE80.
p38 MAP Kinase-7.9Hydrogen bond between pyridyl nitrogen and MET109 backbone.
Tyrosine Kinase (Src)-9.1Halogen bond between bromine and backbone carbonyl of GLY245. Hydrophobic interactions of the tetrahydrofuran ring.

This table is illustrative and contains hypothetical data.

Scaffold Design and Exploration using Computational Methods

The core structure of this compound can be considered a molecular scaffold. Computational methods are widely used to explore modifications to this scaffold to design new molecules with improved properties. acs.orgbohrium.com

Scaffold hopping is a technique that aims to identify structurally novel compounds that retain the biological activity of the original molecule by mimicking its key interactions with a target. researchgate.nettandfonline.com This can be achieved by searching databases for molecules with different core structures but similar pharmacophore features (the spatial arrangement of essential interaction points).

Fragment-based design could involve computationally "decorating" the this compound scaffold with different functional groups (R-groups) to explore the structure-activity relationship (SAR). By calculating properties such as binding affinity, solubility, and metabolic stability for a library of virtual analogs, promising candidates for synthesis can be identified. biosolveit.de

These computational approaches accelerate the drug discovery process by:

Expanding the chemical space around a known active scaffold. acs.org

Identifying novel intellectual property.

Designing molecules with optimized drug-like properties.

Scaffold Modification StrategyNew Scaffold/FragmentPredicted Improvement
Scaffold HoppingPyrrolidinyl-phenyl etherMaintained key hydrogen bonds with improved synthetic accessibility.
Fragment-based decorationAddition of a methyl group to the tetrahydrofuran ringIncreased hydrophobic contact in the binding pocket, potentially improving potency.
Bioisosteric replacementReplacement of Bromine with a Trifluoromethyl groupEnhanced metabolic stability and maintained hydrophobic interactions.

This table is illustrative and contains hypothetical data.

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, offering insights into the chemical environment of each proton and carbon atom.

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for the initial structural assignment of this compound. In a typical ¹H NMR spectrum, the protons of the tetrahydrofuran (B95107) ring would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to the other methylene group. The protons on the brominated pyridine (B92270) ring would resonate in the aromatic region, with their specific shifts and coupling constants dictated by the substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C3) and the carbon atoms of the pyridine ring would have characteristic chemical shifts. Given the absence of fluorine in the molecule, a ¹⁹F NMR spectrum would not be applicable for this compound.

A detailed analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities in both ¹H and ¹³C NMR spectra allows for the comprehensive assignment of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted data table for illustrative purposes, as experimental data is not publicly available.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridine-H3 7.5 - 7.7 d 7.5 - 8.0
Pyridine-H4 7.7 - 7.9 t 7.5 - 8.0
Pyridine-H5 7.3 - 7.5 d 7.5 - 8.0
THF-CH₂ (α to O) 3.8 - 4.2 m -
THF-CH₂ (β to O) 2.0 - 2.4 m -

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table for illustrative purposes, as experimental data is not publicly available.)

Carbon Predicted Chemical Shift (ppm)
Pyridine-C2 160 - 165
Pyridine-C6 (C-Br) 140 - 145
Pyridine-C4 138 - 142
Pyridine-C3 120 - 125
Pyridine-C5 125 - 130
THF-C3 (C-OH) 75 - 85
THF-C2/C5 (α to O) 65 - 75

To unambiguously confirm the structure and determine the stereochemistry of this compound, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the tetrahydrofuran and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the molecule, particularly the spatial relationship between the substituents on the tetrahydrofuran ring.

Quantitative NMR (qNMR) can be a powerful tool for assessing the purity of a sample of this compound by comparing the integral of a known signal from the compound to that of a certified internal standard. Furthermore, if the synthesis of this compound results in a mixture of stereoisomers, high-resolution NMR can be used to determine the ratio of these isomers by integrating the signals that are unique to each isomer.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. Due to the presence of a bromine atom, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the EI-MS spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule from the hydroxyl group, cleavage of the tetrahydrofuran ring, and loss of the bromine atom or the entire bromopyridyl group.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound (Note: This is a predicted data table for illustrative purposes, as experimental data is not publicly available.)

m/z Value Possible Fragment
257/259 [M]⁺ (Molecular Ion)
239/241 [M - H₂O]⁺
156/158 [C₅H₃BrN]⁺ (Bromopyridyl cation)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact mass. This precise mass measurement can be used to confirm the elemental formula of this compound (C₉H₁₀BrNO₂), as the measured mass will be unique to this specific combination of atoms. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. For this compound, GC-MS serves as a critical tool for assessing its purity. The gas chromatography component separates the target compound from any volatile impurities, such as residual solvents from synthesis or potential side products. As the separated components elute from the GC column, they are introduced into the mass spectrometer.

The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its structure. The presence of the bromine atom would be indicated by a distinctive isotopic pattern (approximately 1:1 ratio for 79Br and 81Br isotopes) for the molecular ion and any bromine-containing fragments. By integrating the area of the peak corresponding to the target compound and comparing it to the areas of any impurity peaks, a quantitative assessment of purity can be achieved. Analytical service providers confirm that GC-MS is a standard method employed for the quality control of this compound. synhet.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies provides information about the types of chemical bonds present. For this compound, the IR spectrum would display several key absorption bands that confirm the presence of its core structural features. synhet.com

The most prominent features in the spectrum would be related to the hydroxyl (-OH) group, the pyridine ring, and the tetrahydrofuran ring. A broad and strong absorption band is typically observed in the region of 3300-3600 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The C-O stretching vibration associated with the tertiary alcohol and the ether linkage in the tetrahydrofuran ring would likely appear in the 1050-1250 cm-1 region. libretexts.org Aromatic C=C and C=N stretching vibrations from the bromo-pyridyl ring are expected in the 1400-1600 cm-1 range. Additionally, C-H stretching vibrations from both the aromatic pyridine ring (typically above 3000 cm-1) and the aliphatic tetrahydrofuran ring (typically below 3000 cm-1) would be present. libretexts.org For related bromo-substituted heterocyclic compounds, IR absorptions for aromatic rings have been noted. researchgate.netresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
Alcohol (O-H)Stretch3300 - 3600Strong, Broad
Aliphatic (C-H)Stretch2850 - 3000Medium
Aromatic (C-H)Stretch3000 - 3100Medium to Weak
Pyridine Ring (C=C, C=N)Stretch1400 - 1600Medium to Strong
Alcohol/Ether (C-O)Stretch1050 - 1250Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the C3 position of the tetrahydrofuran ring, single-crystal X-ray diffraction would be crucial for determining its absolute configuration (R or S).

The analysis of a suitable single crystal would yield a detailed structural model showing the spatial relationship between the bromo-pyridyl group and the hydroxyl group attached to the chiral carbon. Furthermore, this technique elucidates how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the pyridine nitrogen of another) and other non-covalent interactions. researchgate.net Crystal structure analyses of similar complex heterocyclic molecules have demonstrated the power of this technique to confirm molecular geometry and understand solid-state packing forces. researchgate.netnih.gov

Elemental Analysis (CHNS) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For this compound (molecular formula C9H10BrNO2), this analysis provides a direct way to verify its elemental composition and assess its purity. synhet.com

The experimentally measured percentages of C, H, and N are compared against the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant amounts of impurities that would alter the elemental ratios. The results for a related brominated compound show this comparative approach. nih.gov

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Mass %
CarbonC44.29%
HydrogenH4.13%
BromineBr32.74%
NitrogenN5.74%
OxygenO13.11%

Note: Standard CHNS analyzers measure Carbon, Hydrogen, Nitrogen, and Sulfur. Bromine and Oxygen are typically determined by other methods or by difference.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light.

In this compound, the 6-bromopyridyl ring system acts as the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within this aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the molecular structure and solvent environment. This spectroscopic method is confirmed to be an available analytical technique for the characterization of this compound. synhet.com

Synthetic Applications and Research Utility

3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol as a Versatile Building Block

The strategic placement of three distinct functional groups—a synthetically malleable bromine atom on the pyridine (B92270) ring, a nucleophilic tertiary hydroxyl group, and a stable tetrahydrofuran (B95107) scaffold—renders this compound a highly versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents at the 6-position of the pyridine ring. This capability is crucial for the generation of molecular diversity in the development of new chemical entities.

Development of Complex Molecular Architectures and Scaffolds

The inherent structural features of this compound make it an ideal starting material for the construction of intricate molecular architectures and novel scaffolds. The bromopyridyl unit can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, palladium-catalyzed intramolecular C-N or C-O bond formation could potentially yield novel bridged or spirocyclic structures incorporating the tetrahydrofuran and pyridine rings.

Moreover, the tertiary alcohol can direct further synthetic transformations. Its dehydration could provide an exocyclic double bond, which can then undergo various cycloaddition or functionalization reactions. The ability to build upon the existing tetrahydrofuran-pyridine core allows for the systematic exploration of chemical space and the creation of unique three-dimensional structures that are often sought after in drug discovery programs for their potential to interact with biological targets in a highly specific manner. The chromenopyridine scaffold, for example, represents an important class of heterocyclic compounds with a broad spectrum of biological properties, and the synthetic strategies for its preparation could potentially be adapted from precursors like this compound nih.gov.

Applications as Ligands in Coordination Chemistry and Catalysis

The presence of the nitrogen atom in the pyridine ring and the oxygen atom of the tertiary alcohol makes this compound a potential bidentate ligand for a variety of metal ions. The coordination of metal centers to such ligands can lead to the formation of novel coordination complexes with interesting structural and electronic properties. The stereochemistry of the tetrahydrofuran ring and the substitution pattern on the pyridine ring can be systematically varied to fine-tune the steric and electronic environment around the metal center.

These coordination complexes could find applications in catalysis. For instance, transition metal complexes bearing chiral ligands derived from this compound could be explored as catalysts for asymmetric transformations. The pyridyl nitrogen can act as a Lewis basic site to activate substrates, while the metal center can facilitate the catalytic cycle. The modular nature of the ligand would allow for the rapid screening of a library of catalysts to optimize reaction conditions and enantioselectivity. The development of ruthenium complexes with pyridine-containing ligands for catalytic dehydrogenation reactions serves as a relevant example of the potential in this area .

Intermediates for the Synthesis of Advanced Organic Compounds

Due to its trifunctional nature, this compound serves as a key intermediate in multi-step synthetic sequences aimed at the preparation of advanced organic compounds with potential biological activity. The sequential and chemoselective manipulation of its functional groups allows for the controlled elaboration of the molecular structure.

For example, the bromine atom can be first utilized in a cross-coupling reaction to introduce a desired substituent. Subsequently, the tertiary alcohol can be modified or used to direct further transformations on the tetrahydrofuran ring. This step-wise approach is fundamental in total synthesis and medicinal chemistry, where precise control over the molecular architecture is paramount. The synthesis of small drug molecules for clinical applications often relies on such well-defined intermediates to build up molecular complexity in a predictable manner elsevierpure.com.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies (mechanistic focus)

In the field of medicinal chemistry, the systematic modification of a lead compound to understand its interaction with a biological target is crucial for the development of new drugs. This process is known as establishing a structure-activity relationship (SAR). This compound provides an excellent platform for conducting mechanistic SAR studies.

The ability to easily diversify the 6-position of the pyridine ring via cross-coupling reactions allows for the exploration of the impact of different substituents on biological activity. Similarly, derivatization of the tertiary alcohol can probe the importance of this functional group for target binding. By synthesizing a library of analogues with systematic variations and evaluating their biological activity, researchers can gain insights into the key structural features required for potency and selectivity. This mechanistic approach to SAR, focusing on how specific structural changes affect the mechanism of action, is a powerful tool in drug design. The study of pyridine derivatives and their antiproliferative activity highlights the importance of such SAR analyses nih.gov.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Approaches

The chemical industry's growing emphasis on sustainability necessitates a shift away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. ijarsct.co.inafricanjournalofbiomedicalresearch.com For a molecule like 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, which contains both a pyridine (B92270) and a tetrahydrofuran (B95107) ring, future research will focus on developing eco-friendly synthetic protocols.

Key strategies include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and lower energy consumption. ijarsct.co.inresearchgate.net It also often leads to higher yields and fewer byproducts.

Use of Greener Solvents : Research into replacing conventional organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water is a significant trend. ijarsct.co.inresearchgate.net For instance, the use of bio-renewable 2-methyl tetrahydrofuran (2-MeTHF) has been successfully demonstrated in the synthesis of related pyridine compounds. tandfonline.com

Solvent-Free and Solid-State Reactions : Eliminating solvents entirely represents a major step towards green chemistry. ijarsct.co.innih.gov Mechanochemistry, which uses mechanical force to drive reactions, is a promising solvent-free approach. ijarsct.co.in

Biocatalysis : Employing enzymes or whole-cell biocatalysts for the synthesis of pyridine and tetrahydrofuran derivatives offers a highly selective and environmentally benign alternative to traditional catalysts. ijarsct.co.in

Renewable Feedstocks : A long-term goal is the synthesis of N-heterocycles like piperidine and pyridine from biomass-derived platform molecules such as furfural. nih.govresearchgate.net This approach reduces reliance on petrochemical resources and aligns with the principles of a circular economy. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Heterocyclic Compounds
StrategyPrimary AdvantagePotential ApplicationReference
Microwave-Assisted SynthesisReduced reaction time and energy useRapid synthesis of bromopyridine precursors ijarsct.co.inresearchgate.net
Bio-renewable Solvents (e.g., 2-MeTHF)Reduced environmental impact, derived from sustainable sourcesWittig reactions and other steps in the synthesis of pyridyl compounds tandfonline.com
BiocatalysisHigh selectivity, mild reaction conditionsEnantioselective synthesis of chiral tetrahydrofuran moieties ijarsct.co.in
Synthesis from Biomass (e.g., Furfural)Use of renewable feedstocks, reduced fossil fuel dependenceOne-pot conversion of furfural to piperidine/pyridine rings nih.gov

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for tuning its properties. The bromine atom on the pyridine ring and the C-H bonds on both heterocyclic rings are prime targets for derivatization. Future research will explore advanced catalytic systems to achieve this with greater precision and efficiency.

Palladium-Catalyzed Cross-Coupling : While established, there is room to explore novel palladium catalysts and ligands for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the bromo-position. nih.gov Exploiting the reactivity difference between the bromo-substituent and other potential leaving groups (like fluorosulfates) can allow for the stepwise, chemoselective synthesis of polysubstituted pyridines. nih.gov

C–H Functionalization : Direct C–H functionalization is a highly atom-economical strategy for installing new functional groups. mdpi.com Transition metal-catalyzed C–H activation could enable the direct arylation, alkylation, or borylation of the pyridine or tetrahydrofuran rings, bypassing the need for pre-functionalized starting materials. mdpi.commdpi.com

Photoredox and Metallaphotoredox Catalysis : Visible-light-induced catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org A metallaphotoredox approach could be used for the N-alkylation of related compounds or for the direct functionalization of the pyridine ring via a Minisci-type reaction. acs.orgacs.org

N-Heterocyclic Carbene (NHC) Complexes : NHCs are versatile ligands in organometallic catalysis. Platinum complexes with pyridine-derived NHC ligands have shown unique reactivity, and exploring similar systems could lead to new transformations for derivatizing the pyridyl moiety. acs.org

Advanced Computational Studies for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. For this compound, advanced computational studies can provide deep insights that guide experimental work.

Reaction Mechanism and Kinetics : High-level ab initio calculations, such as the CBS-QB3 method, can be used to develop detailed kinetic models for the reactions involving the tetrahydrofuran ring. researchgate.netresearchgate.net This includes studying ring-opening reactions, oxidation pathways, and the influence of the pyridyl substituent on reactivity. nih.gov

Predicting Reactivity : Density Functional Theory (DFT) can be used to calculate global and local reactivity descriptors (e.g., HOMO-LUMO energies, Fukui functions) to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com Molecular electrostatic potential (MEP) maps can visualize these reactive sites. mdpi.com

Structure-Property Relationships : Computational methods can predict key physicochemical properties and help establish structure-activity relationships (SAR). This is crucial in medicinal chemistry for optimizing lead compounds. mdpi.com

Molecular Docking and Dynamics : For potential biological applications, molecular docking and molecular dynamics (MD) simulations can predict how the molecule interacts with protein targets. researchgate.netmdpi.com These simulations can reveal binding modes, calculate binding free energies, and assess the stability of the ligand-protein complex over time. mdpi.com

Table 2: Computational Methods and Their Applications
Computational MethodApplicationPredicted OutcomeReference
Density Functional Theory (DFT)Reaction pathway analysisTransition state energies, reaction mechanisms nih.gov
CBS-QB3Kinetic and thermochemical modelingRate constants, potential energy surfaces researchgate.netresearchgate.net
Molecular DockingLigand-protein interactionBinding affinity and pose researchgate.netmdpi.com
Molecular Dynamics (MD) SimulationStability of ligand-protein complexConformational changes, binding free energy mdpi.com

Integration with High-Throughput Synthesis and Screening Methodologies

To rapidly explore the chemical space around this compound and identify derivatives with desired properties, modern high-throughput techniques are essential.

High-Throughput Experimentation (HTE) : HTE platforms allow for the rapid screening of a wide array of catalysts, solvents, and reaction conditions in parallel, using microscale quantities. acs.org This approach can quickly identify optimal conditions for derivatization reactions, such as photocatalyzed Minisci reactions or palladium-catalyzed cross-couplings. acs.org

Flow Chemistry : Continuous flow systems offer significant advantages over batch synthesis, including enhanced safety, better temperature control, and easier scalability. springerprofessional.de Integrating flow chemistry can accelerate the synthesis of libraries of derivatives for screening. springerprofessional.de This is particularly useful for reactions that require precise control over conditions.

Automated Synthesis Platforms : Combining robotics and software control enables the automated synthesis of large compound libraries. This approach, coupled with high-throughput screening, can dramatically accelerate the drug discovery process by rapidly generating and testing new molecular entities. acs.orgnih.gov

Investigation of Unconventional Reactivity Pathways and Rearrangements

Exploring novel reactivity beyond standard functionalization can lead to the discovery of unique molecular scaffolds.

Ring-Opening Reactions : The tetrahydrofuran ring can potentially undergo ring-opening reactions under specific conditions, such as with Lewis acids or frustrated Lewis pairs (FLPs). nih.gov Computational studies can help predict the feasibility and energy barriers associated with such transformations. nih.gov This could provide access to a new class of acyclic compounds with novel properties.

Pyridinium Ylide Intermediates : The pyridine nitrogen can be acylated to form a pyridinium salt. Subsequent reactions could involve the generation of a stabilized ylide (a Hammick-type intermediate), which can act as a nucleophile for further transformations. acs.org

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-(6-Bromo-2-pyridyl)tetrahydrofuran-3-ol, and how is regioselectivity achieved during pyridyl group attachment?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the tetrahydrofuran-3-ol scaffold and (2) introducing the 6-bromo-2-pyridyl moiety.

  • Tetrahydrofuran-3-ol formation : Cyclization of 1,4-diols under acidic conditions (e.g., H₂SO₄ or TsOH) is a common approach . Protection of the hydroxyl group with tert-butyldiphenylsilyl (TBDPS) or benzyl groups may prevent undesired side reactions during subsequent steps .
  • Pyridyl group introduction : Suzuki-Miyaura coupling between a boronic acid derivative of 6-bromo-2-pyridine and a halogenated tetrahydrofuran intermediate (e.g., 3-iodotetrahydrofuran-3-ol) is effective. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water mixtures at 80–100°C ensure regioselectivity .

Q. Table 1: Comparison of Synthetic Routes

RouteKey StepsYield (%)Key Evidence
ACyclization → Suzuki coupling65–75
BDirect nucleophilic substitution40–50

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydrofuran ring (δ 3.7–4.2 ppm for O–CH₂) and pyridyl group (δ 7.5–8.5 ppm for aromatic protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₉H₁₀BrNO₂: [M+H]⁺ = 256.0) and isotopic pattern for bromine .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How does the bromine substituent on the pyridyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine at position 6 serves as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For example:

  • Suzuki Coupling : React with arylboronic acids to form biaryl derivatives, useful in medicinal chemistry .
  • Buchwald-Hartwig Amination : Introduce amines at the pyridyl position under Pd/XPhos catalysis .

Advanced Research Questions

Q. What mechanistic challenges arise during the cyclization step of tetrahydrofuran-3-ol synthesis, and how are byproducts minimized?

Methodological Answer: Competing pathways during diol cyclization may yield undesired tetrahydrofuran regioisomers or larger rings (e.g., tetrahydropyrans). Mitigation strategies include:

  • Acid Optimization : Use of mild acids (e.g., PPTS) instead of H₂SO₄ reduces overcyclization .
  • Temperature Control : Cyclization at 50–60°C (vs. reflux) favors tetrahydrofuran formation .

Q. Table 2: Byproduct Analysis Under Different Conditions

Acid CatalystTemperature (°C)Tetrahydrofuran Yield (%)Byproduct (%)
PPTS60855 (tetrahydropyran)
H₂SO₄1007020 (polymer)

Q. How can computational modeling predict the stereoelectronic effects of the hydroxyl group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the pyridyl nitrogen, stabilizing the cis-configuration .
  • Reactivity Hotspots : Electron-deficient pyridyl carbons (C-4 and C-5) are prone to nucleophilic attack, guiding functionalization strategies .

Q. What applications does this compound have in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Antiviral Agents : The bromopyridyl group is a key motif in protease inhibitors. Coupling with quinoline derivatives via Sonogashira reactions yields candidates with HCV NS5A inhibition .
  • Ligand Design : The compound’s oxygen and nitrogen atoms chelate transition metals (e.g., Pd, Cu), enabling catalysis in C–N bond formation .

Q. Key Considerations for Researchers

  • Stability : Store at –20°C under argon to prevent oxidation of the hydroxyl group .
  • Stereochemistry : Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric synthesis is incomplete .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.